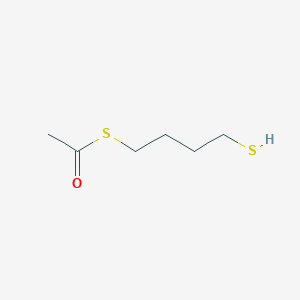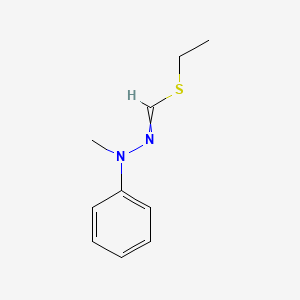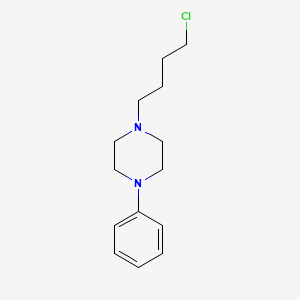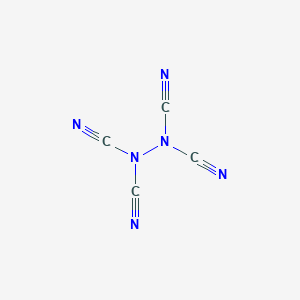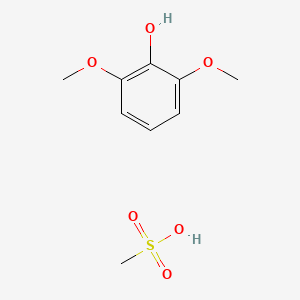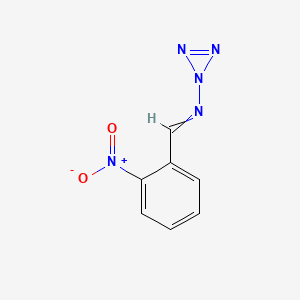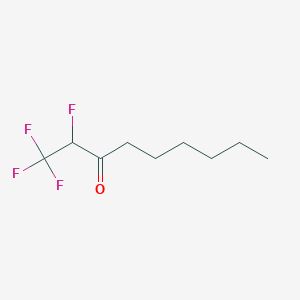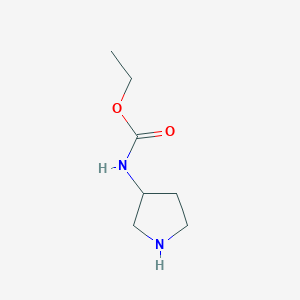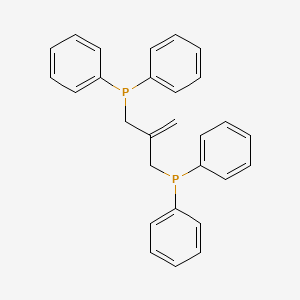
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane is an organophosphorus compound with the molecular formula C27H25P2. This compound is characterized by the presence of two diphenylphosphane groups attached to a prop-2-enyl backbone. It is used primarily in the field of chemistry as a ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane typically involves the reaction of diphenylphosphine with an appropriate alkylating agent. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with diphenylphosphine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenated compounds under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Scientific Research Applications
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane involves its role as a ligand in catalytic processes. The compound coordinates with metal centers to form complexes that facilitate various chemical reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: An organophosphorus compound with the formula (C6H5)2PH.
Dimethylphenylphosphine: A compound with the formula (CH3)2PC6H5.
Uniqueness
2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane is unique due to its dual phosphine groups, which enhance its ability to act as a bidentate ligand. This property makes it particularly effective in catalytic processes compared to similar compounds that may only have a single phosphine group.
Properties
CAS No. |
120658-80-2 |
|---|---|
Molecular Formula |
C28H26P2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane |
InChI |
InChI=1S/C28H26P2/c1-24(22-29(25-14-6-2-7-15-25)26-16-8-3-9-17-26)23-30(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21H,1,22-23H2 |
InChI Key |
OCOOUZZFQNCXHO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CP(C1=CC=CC=C1)C2=CC=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


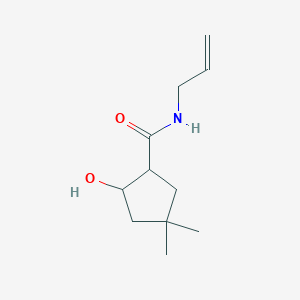
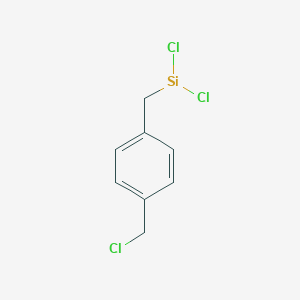
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
